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Introduction
BAY1163877, also known as Rogaratinib, is a potent and selective small-molecule inhibitor of

Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, 2, 3, and 4.[1][2][3][4] Aberrant

FGFR signaling is a key driver in various cancers, making it a critical therapeutic target.[3][5][6]

Verifying that a drug like BAY1163877 engages its intended target within the complex cellular

environment is a crucial step in drug development.

Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study protein-protein

interactions in their native state.[7][8][9][10] This method utilizes an antibody to isolate a

specific target protein (the "bait") from a cell lysate, along with any proteins that are bound to it

(the "prey").[11][12] By assessing how drug treatment affects these interactions, Co-IP can

serve as a powerful tool to confirm the target engagement of an inhibitor.

These application notes provide a detailed protocol for using Co-IP to demonstrate that

BAY1163877 engages with its FGFR target by disrupting the interaction between FGFR and its

downstream signaling partners.

Principle of the Method
Activation of FGFRs by their ligands (FGFs) leads to receptor dimerization,

autophosphorylation, and the recruitment of downstream signaling proteins to form a signaling

complex. A key early event is the phosphorylation of adaptor proteins, which initiates cascades

like the RAS/MAPK/ERK and PI3K/AKT pathways.[3][6]
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BAY1163877 is an ATP-competitive inhibitor that binds to the kinase domain of FGFRs,

preventing autophosphorylation and subsequent activation.[3][6] This inhibition is expected to

disrupt the formation of the active FGFR signaling complex.

This protocol uses an antibody specific to an FGFR (e.g., FGFR1) to immunoprecipitate it from

cells treated with either a vehicle control or BAY1163877. The immunoprecipitated complex is

then analyzed by Western blot for the presence of a known interacting partner (e.g., FRS2 or

PLCγ). A successful target engagement by BAY1163877 will be demonstrated by a reduced

amount of the interacting partner co-precipitating with FGFR in the drug-treated sample

compared to the vehicle-treated control.
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Figure 1: Simplified FGFR signaling pathway and the inhibitory action of BAY1163877.
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Experimental Protocol
This protocol is designed for a cancer cell line known to overexpress an FGFR, such as NCI-

H1581 (FGFR1-amplified lung cancer).[1]

Materials and Reagents
Cell Line: NCI-H1581 or similar FGFR-amplified cell line.

Compound: BAY1163877 (Rogaratinib), dissolved in DMSO.

Antibodies:

Primary IP Antibody: Rabbit anti-FGFR1 (validated for IP).

Primary Western Blot Antibodies: Mouse anti-FGFR1, Rabbit anti-FRS2 (or another known

interactor).

Control Antibody: Rabbit IgG.

Secondary Antibodies: HRP-conjugated anti-mouse IgG, HRP-conjugated anti-rabbit IgG.

Beads: Protein A/G magnetic beads.

Buffers and Solutions:

Cell Culture Medium (e.g., RPMI-1640 with 10% FBS).

Phosphate-Buffered Saline (PBS).

Co-IP Lysis Buffer (non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA,

1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40.

Elution Buffer: 1X Laemmli sample buffer.

Equipment:
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Cell culture incubator, flasks, and plates.

Refrigerated microcentrifuge.

Magnetic separation rack.

SDS-PAGE and Western blot apparatus.

Chemiluminescence imaging system.

Procedure
Cell Culture and Treatment:

1. Plate NCI-H1581 cells and grow to 70-80% confluency.

2. Starve cells in serum-free media for 4-6 hours.

3. Treat cells with either DMSO (Vehicle Control) or an effective concentration of

BAY1163877 (e.g., 250 nM) for 2 hours.

4. Stimulate cells with FGF ligand (e.g., 50 ng/mL FGF2) for 15 minutes to induce FGFR

signaling.

Cell Lysis:

1. Wash cells twice with ice-cold PBS.

2. Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate.

3. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

4. Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

5. Centrifuge at 14,000 x g for 15 minutes at 4°C.

6. Transfer the supernatant (clarified lysate) to a new tube. Reserve 50 µL as "Input" for later

analysis.
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Immunoprecipitation (IP):

1. Determine the protein concentration of the clarified lysate (e.g., using a BCA assay).

2. Incubate 1-2 mg of total protein with 2-4 µg of anti-FGFR1 antibody (or Rabbit IgG for the

negative control) for 4 hours to overnight at 4°C on a rotator.

3. Add 30 µL of pre-washed Protein A/G magnetic beads to each sample.

4. Incubate for an additional 1-2 hours at 4°C on a rotator.

Washing:

1. Pellet the beads using a magnetic separation rack and discard the supernatant.

2. Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend

the beads, incubate for 5 minutes, and then pellet.

Elution:

1. After the final wash, remove all residual buffer.

2. Add 50 µL of 1X Laemmli sample buffer to the beads.

3. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

4. Pellet the beads and transfer the supernatant (the eluate) to a new tube.

Western Blot Analysis:

1. Load the eluates and the "Input" samples onto an SDS-PAGE gel.

2. Perform electrophoresis to separate the proteins by size.

3. Transfer the proteins to a PVDF membrane.

4. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
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5. Incubate the membrane with primary antibodies (anti-FGFR1 and anti-FRS2) overnight at

4°C.

6. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour

at room temperature.

7. Wash again and detect the protein bands using an ECL substrate and an imaging system.
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Figure 2: Experimental workflow for the Co-IP target engagement assay.
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Data Presentation and Interpretation
The primary output of this experiment is a Western blot. Densitometry should be used to

quantify the band intensities. The amount of the co-precipitated protein (FRS2) should be

normalized to the amount of the immunoprecipitated target protein (FGFR1) in the eluate. A

significant reduction in the normalized FRS2 signal in the BAY1163877-treated sample

indicates successful target engagement.

Expected Results:

Input Lanes: Should show equal amounts of FGFR1 and FRS2 in all samples, confirming

equal protein loading.

IgG IP Lane: Should show no bands for FGFR1 or FRS2, confirming antibody specificity.

FGFR1 IP (Vehicle): Should show a strong band for FGFR1 and a clear band for the co-

precipitated FRS2.

FGFR1 IP (BAY1163877): Should show a strong band for FGFR1, but a significantly weaker

or absent band for FRS2.

Example Quantitative Data Summary
The table below presents hypothetical data from densitometry analysis of the Western blot

results.
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Sample

Condition
IP Antibody

Immunopreci

pitated

FGFR1

(Arbitrary

Units)

Co-IP FRS2

(Arbitrary

Units)

Normalized

FRS2/FGFR

1 Ratio

% Reduction

in Interaction

Vehicle

(DMSO)
Anti-FGFR1 15,200 8,512 0.56 N/A

BAY1163877

(250 nM)
Anti-FGFR1 14,950 1,196 0.08 85.7%

Vehicle

(DMSO)
Rabbit IgG 50 35 N/A N/A

This data illustrates that while a similar amount of FGFR1 was pulled down in both vehicle and

drug-treated conditions, the interaction with FRS2 was reduced by nearly 86% upon treatment

with BAY1163877, providing strong evidence of target engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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